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molecular formula C16H17NO4S B8438068 1-(4-Benzyloxy-3-methanesulphonamidophenyl)ethanone CAS No. 14347-08-1

1-(4-Benzyloxy-3-methanesulphonamidophenyl)ethanone

Cat. No. B8438068
M. Wt: 319.4 g/mol
InChI Key: LVZYLKCBQBQPSI-UHFFFAOYSA-N
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Patent
US07759387B2

Procedure details

In an atmosphere of nitrogen 10% Pd—C (1.17 g) was added to a mixture of compound of example 39c (11.7 g; 36.67 mmol) and ammonium formate (11.56 g; 116.23 mmol) in methanol (110 mL) It was refluxed for 3 h. The catalyst was filtered and the filtrate concentrated and purified using flash chromatography (silica gel, 10% CH3CN in chloroform). Yield, 8.3 g (84.2%); mp, 202° C.: MS (ESI−): 228 (M−1); analysis: C9H11NO4S requires C, 47.15; H, 4.84; N, 6.11; S, 13.98; found: C, 47.39; H, 4.72; N, 6.53; S, 13.53%.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
11.56 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]([O:15]CC2C=CC=CC=2)=[C:8]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])[CH:9]=1)(=[O:3])[CH3:2].C([O-])=O.[NH4+]>CO>[C:1]([C:4]1[CH:5]=[CH:6][C:7]([OH:15])=[C:8]([NH:10][S:11]([CH3:14])(=[O:12])=[O:13])[CH:9]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC(=C(C1)NS(=O)(=O)C)OCC1=CC=CC=C1
Name
Quantity
11.56 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
110 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
Yield
CUSTOM
Type
CUSTOM
Details
mp, 202° C.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C=1C=CC(=C(C1)NS(=O)(=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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